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Compound of Interest

Compound Name: 1-Bromo-2,4-dimethylpentane

Cat. No.: B1290249

This guide provides a comprehensive technical overview of 1-bromo-2,4-dimethylpentane, a
valuable alkyl halide intermediate in organic synthesis. The content is structured to deliver not
just procedural steps but also the underlying scientific rationale, ensuring that researchers,
scientists, and drug development professionals can apply this knowledge effectively and safely
in their work.

Introduction and Molecular Overview

1-Bromo-2,4-dimethylpentane (C7H1sBr) is a branched-chain primary alkyl bromide. Its
structure, featuring methyl groups at positions 2 and 4, imparts specific steric and electronic
properties that influence its reactivity. While the primary nature of the carbon-bromine bond
suggests susceptibility to Sn2 reactions, the steric bulk in its vicinity can modulate reaction
pathways and rates. This molecule serves as a key building block for introducing the 2,4-
dimethylpentyl moiety into larger, more complex target structures.

Table 1: Chemical Identity and Properties
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Property Value Source(s)
IUPAC Name L-bromo-2,4- [1][2]
dimethylpentane
CAS Number 6570-91-8 [1][3]
Molecular Formula C7H1sBr [11[3114]
Molecular Weight 179.10 g/mol [1114]
Boiling Point 159.7 £ 8.0 °C at 760 mmHg [3][5]
Density 1.1+0.1 g/cm3 [315]
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InChlKey [11[2]
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| SMILES | CC(C)CC(C)CBr |[1][6] |

Synthesis of 1-Bromo-2,4-dimethylpentane

While the direct free-radical bromination of 2,4-dimethylpentane is a possible route, it presents
significant regioselectivity challenges. Free-radical bromination is known to be highly selective
for the most substituted carbon, meaning abstraction of tertiary hydrogens is vastly preferred
over primary or secondary ones.[7][8] In 2,4-dimethylpentane, this would lead to 2-bromo-2,4-
dimethylpentane as a major product, making the isolation of the desired 1-bromo isomer
difficult and low-yielding.[9]

A more efficient and regioselective synthesis involves the conversion of the corresponding
primary alcohol, 2,4-dimethyl-1-pentanol, using a reagent like phosphorus tribromide (PBrs3).
This standard Sn2 reaction reliably converts primary alcohols to primary alkyl bromides with
high fidelity.

Experimental Protocol: Synthesis from 2,4-Dimethyl-1-
pentanol

This protocol describes a robust method for synthesizing 1-bromo-2,4-dimethylpentane.
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Causality: The choice of PBrs is deliberate. It reacts with the primary alcohol to form a good
leaving group (OPBr2), which is then displaced by the bromide ion in an Sn2 fashion. This
mechanism is highly effective for primary alcohols and avoids the carbocation rearrangements
that can plague Sn1-type reactions. The use of an ice bath is critical to control the initial
exothermic reaction between the alcohol and PBrs.

Step-by-Step Methodology:

o Setup: Assemble a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux
condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried
to prevent unwanted side reactions.

» Reagent Charging: In the round-bottom flask, place 2,4-dimethyl-1-pentanol and anhydrous
diethyl ether. Cool the flask in an ice bath.

» Addition of PBrs: Dissolve phosphorus tribromide (PBr3) in anhydrous diethyl ether and add it
to the dropping funnel. Add the PBrs solution dropwise to the stirred, cooled alcohol solution
over 30-60 minutes. Maintain the temperature below 10°C during the addition.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for an additional 2-3 hours. The reaction can be gently heated to
reflux to ensure completion.

o Workup: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the
mixture over crushed ice to quench the excess PBrs.

o Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing the
product) should be separated. Wash the organic layer sequentially with cold water, a
saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with
brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

 Purification: The crude product should be purified by fractional distillation under reduced
pressure to yield pure 1-bromo-2,4-dimethylpentane.
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Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized product is paramount. The following tables
outline the expected spectroscopic data for 1-bromo-2,4-dimethylpentane based on its

structure.

Table 2: Expected *H NMR Data (CDCls, 400 MHz)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Protons on the
carbon directly
attached to the
electronegativ
e bromine are

~3.40 d,J=6.5Hz 2H -CH2-Br significantly
deshielded.
They are split
by the
adjacent CH
proton.

Methine proton
~1.85 m 1H -CH(CH5)- adjacent to the
CH2Br group.

Methine proton
~1.50 m 1H -CH(CHs)2 of the isobutyl

group.

Methylene

protons between
~1.20 m 2H -CH2- )

the two chiral

centers.

Diastereotopic
methyl groups of
the isobutyl
moiety,

~0.90 d, J=6.5Hz 6H -CH(CHs)2 appearing as a
doublet due to
splitting by the
adjacent methine

proton.
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| ~0.88 | d, J=6.5 Hz | 3H | -CH(CHs)- | Methyl group at position 2, split by the adjacent
methine proton. |

Table 3: Expected 3C NMR Data (CDClIs, 100 MHz)

Chemical Shift (6, ppm) Assignment Rationale

Carbon attached to

~40-45 -CHz2-Br bromine is shifted
downfield.
~35-40 -CH(CH3)- Methine carbon at position 2.
~25-30 -CH(CH3s)2 Methine carbon at position 4.
Methylene carbon at position
~45-50 -CHa-
3.
Methyl carbons of the isobutyl
~20-25 -CH(CHs)2

group.

| ~15-20 | -CH(CH?3s)- | Methyl carbon at position 2. |

Table 4: Expected IR and Mass Spectrometry Data
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Spectroscopic Method Expected Features Rationale

2960-2850 cm—* (strong, C-H stretching of sp?

IR Spectroscopy -
sharp) hybridized carbons.

i C-H bending (scissoring)
1470-1450 cm~1 (medium) o
vibrations.

C-Br stretching, a
650-550 cm~1 (strong) characteristic absorption for

alkyl bromides.

Molecular ion peaks (M* and

M+2) of nearly equal intensity,
Mass Spectrometry (EI) m/z =178 & 180 the characteristic isotopic

signature of a single bromine

atom (7°Br and 81Br).

Loss of Br radical ([M-Br]*),
m/z = 99 corresponding to the C7His™*

fragment.

| | m/z =57, 43 | Common alkyl fragments (e.g., butyl, propyl cations). |

Key Reactions: The Grighard Reagent

One of the most powerful applications of 1-bromo-2,4-dimethylpentane is its conversion into
a Grignard reagent, (2,4-dimethylpentyl)magnesium bromide. This transformation inverts the
polarity of the carbon atom attached to the halogen from electrophilic to strongly nucleophilic, a
concept known as "umpolung".[10] This nucleophilic carbon can then attack a wide range of
electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[11][12][13]

Workflow: Grighard Reagent Formation and Reaction

The diagram below illustrates the formation of the Grignard reagent and its subsequent
reaction with formaldehyde to produce a primary alcohol.
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Caption: Workflow for Grignard reagent synthesis and subsequent reaction.
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Experimental Protocol: Grighard Reaction

Causality: The absolute requirement for anhydrous (water-free) conditions cannot be
overstated. Grignard reagents are extremely strong bases and will be instantly destroyed by
even trace amounts of water or other protic sources, which act as acids.[11][13] The use of
iodine or 1,2-dibromoethane is a standard technique to activate the magnesium surface, which
is often coated with a passivating layer of magnesium oxide.[10]

Step-by-Step Methodology:

o Setup: Assemble a three-necked, round-bottom flask equipped with a condenser, a pressure-
equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and
cool under a stream of dry nitrogen.

e Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the flask.
Gently warm the flask until violet iodine vapors are observed, then cool to room temperature.
This process etches the oxide layer off the magnesium.

e Initiation: Add a small amount of a solution of 1-bromo-2,4-dimethylpentane in anhydrous
diethyl ether or THF to the magnesium. The reaction is initiated when the solution becomes
cloudy and starts to gently reflux without external heating. If it doesn't start, gentle warming
may be required.

» Addition: Once initiated, add the remaining alkyl bromide solution dropwise at a rate that
maintains a steady reflux.

o Completion: After the addition is complete, continue to stir the mixture (with gentle heating if
necessary) until most of the magnesium has been consumed. The resulting grey-black
solution is the Grignard reagent.

» Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the
electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous ether dropwise.

» Quenching and Workup: After the reaction is complete, quench it by slowly adding a
saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acid
and helps prevent emulsions.
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o Extraction and Purification: Extract the product with diethyl ether, wash the organic layer, dry
it over anhydrous sulfate, and remove the solvent. Purify the final alcohol product via
distillation or chromatography.

Safety and Handling

1-Bromo-2,4-dimethylpentane is classified as a flammable liquid and vapor. It is also
expected to cause skin and eye irritation.[1] All handling should be performed in a well-
ventilated fume hood, and appropriate personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat, must be worn.

Conclusion

1-Bromo-2,4-dimethylpentane is a versatile chemical intermediate whose utility is primarily
accessed through its conversion to a highly nucleophilic Grignard reagent. Understanding the
principles of its synthesis, particularly the importance of regioselectivity, and the stringent
requirements for its subsequent reactions is crucial for its successful application in research
and development. This guide provides the foundational knowledge and practical protocols to
enable scientists to confidently work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Bromo-2,4-dimethylpentane | C7H15Br | CID 20344599 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 1-bromo-2,4-dimethylpentane | 6570-91-8 [sigmaaldrich.com]

3. 1-Bromo-2,4-dimethylpentane | CAS#:6570-91-8 | Chemsrc [chemsrc.com]

4. (2R)-1-bromo-2,4-dimethylpentane | C7H15Br | CID 44517869 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. Page loading... [wap.guidechem.com]

6. PubChemlLite - 1-bromo-2,4-dimethylpentane (C7H15Br) [pubchemlite.lcsb.uni.lu]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1290249?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2_4-dimethylpentane
https://www.benchchem.com/product/b1290249?utm_src=pdf-body
https://www.benchchem.com/product/b1290249?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2_4-dimethylpentane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2_4-dimethylpentane
https://www.sigmaaldrich.com/JP/ja/product/enamine/ena444723334?context=bbe
https://www.chemsrc.com/en/cas/6570-91-8_621050.html
https://pubchem.ncbi.nlm.nih.gov/compound/44517869
https://pubchem.ncbi.nlm.nih.gov/compound/44517869
https://wap.guidechem.com/dictionary/en/6570-91-8.html
https://pubchemlite.lcsb.uni.lu/e/compound/20344599
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

7. scribd.com [scribd.com]

8. homework.study.com [homework.study.com]

9. Solved When 2,4-dimethylpentane is brominated at 1250C, | Chegg.com [chegg.com]
e 10. adichemistry.com [adichemistry.com]

e 11. web.mnstate.edu [web.mnstate.edu]

e 12. community.wvu.edu [community.wvu.edu]

¢ 13. m.youtube.com [m.youtube.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2,4-
dimethylpentane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290249#1-bromo-2-4-dimethylpentane-literature-
references]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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